

bezuclastinib combination sunitinib GIST clinical protocol

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Compound Focus: Bezuclastinib

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Efficacy and Safety Data from the Phase 3 PEAK Trial

The data below summarizes the key efficacy and safety results from the PEAK trial (NCT05208047) as of the September 30, 2025, data cutoff [1] [2] [3].

Table 1: Key Efficacy Endpoints from the PEAK Trial

Endpoint	Bezuclastinib + Sunitinib	Sunitinib Monotherapy	Statistical Significance
Median Progression-Free Survival (PFS)	16.5 months [1] [2]	9.2 months [1] [2]	HR, 0.50; 95% CI, 0.39-0.65; P < .0001 [1] [3]
Objective Response Rate (ORR)	46% [1] [2] [3]	26% [1] [2] [3]	P < .0001 [1] [3]
Risk Reduction of Progression/Death	50% reduction [1] [3]	-	-

Table 2: Common Grade ≥ 3 Treatment-Emergent Adverse Events (TEAEs)

Adverse Event	Bezuclastinib + Sunitinib (%)	Sunitinib Monotherapy (%)
Hypertension	29.4 [1] [2]	27.4 [1] [2]
Neutropenia	15.2 [1] [2]	15.4 [1] [2]
ALT/AST Increase	10.8 [1] [2]	1.4 [1] [2]
Anemia	9.3 [1] [2]	4.8 [1] [2]
Diarrhea	7.8 [1] [2]	7.2 [1] [2]

The combination was generally well-tolerated, with no new safety signals identified. The toxicity profile was consistent with that of sunitinib monotherapy. Hepatic AEs (ALT/AST increases) were largely transient and manageable, leading to dose reductions in 12.7% of patients in the combination arm, with only 1.5% discontinuing treatment. All Grade 3 elevations resolved [1] [2]. Treatment discontinuation due to treatment-related AEs occurred in 7.4% of patients receiving the combination versus 3.8% receiving sunitinib alone [1].

Detailed Clinical Protocol

The following methodology is based on the design of the global, randomized, open-label, multicenter phase 3 PEAK trial [4] [1] [3].

Study Design and Objectives

- **Primary Endpoint:** Progression-Free Survival (PFS) per RECIST v1.1 criteria [4] [1].
- **Key Secondary Endpoints:** Overall Survival (OS), Objective Response Rate (ORR), Time to Response, Duration of Response, and Safety [1] [2].

Patient Population and Key Criteria

- **Inclusion Criteria:** Adult patients with histologically confirmed, locally advanced, metastatic, or unresectable GIST; documented disease progression on or intolerance to imatinib; at least one

measurable lesion per mRECIST v1.1; ECOG performance status of 0-2 [4] [1] [2].

- **Exclusion Criteria:** Presence of PDGFR-driving mutations; clinically significant cardiac disease; major surgery within 4 weeks of the first dose; gastrointestinal abnormalities; active bleeding; prior treatment with sunitinib within 3 weeks [2].

Treatment Regimen and Dosing

- **Combination Arm: Bezuclastinib** 600 mg administered orally once daily, plus Sunitinib 37.5 mg administered orally once daily [4] [1] [3].
- **Control Arm:** Sunitinib 37.5 mg administered orally once daily [4] [1].
- In the combination arm, **bezuclastinib** monotherapy is initiated first and continued until steady state is achieved, after which both agents are co-administered [1].
- Treatment continues until disease progression or unacceptable toxicity [1].

Protocol-Specific Procedures

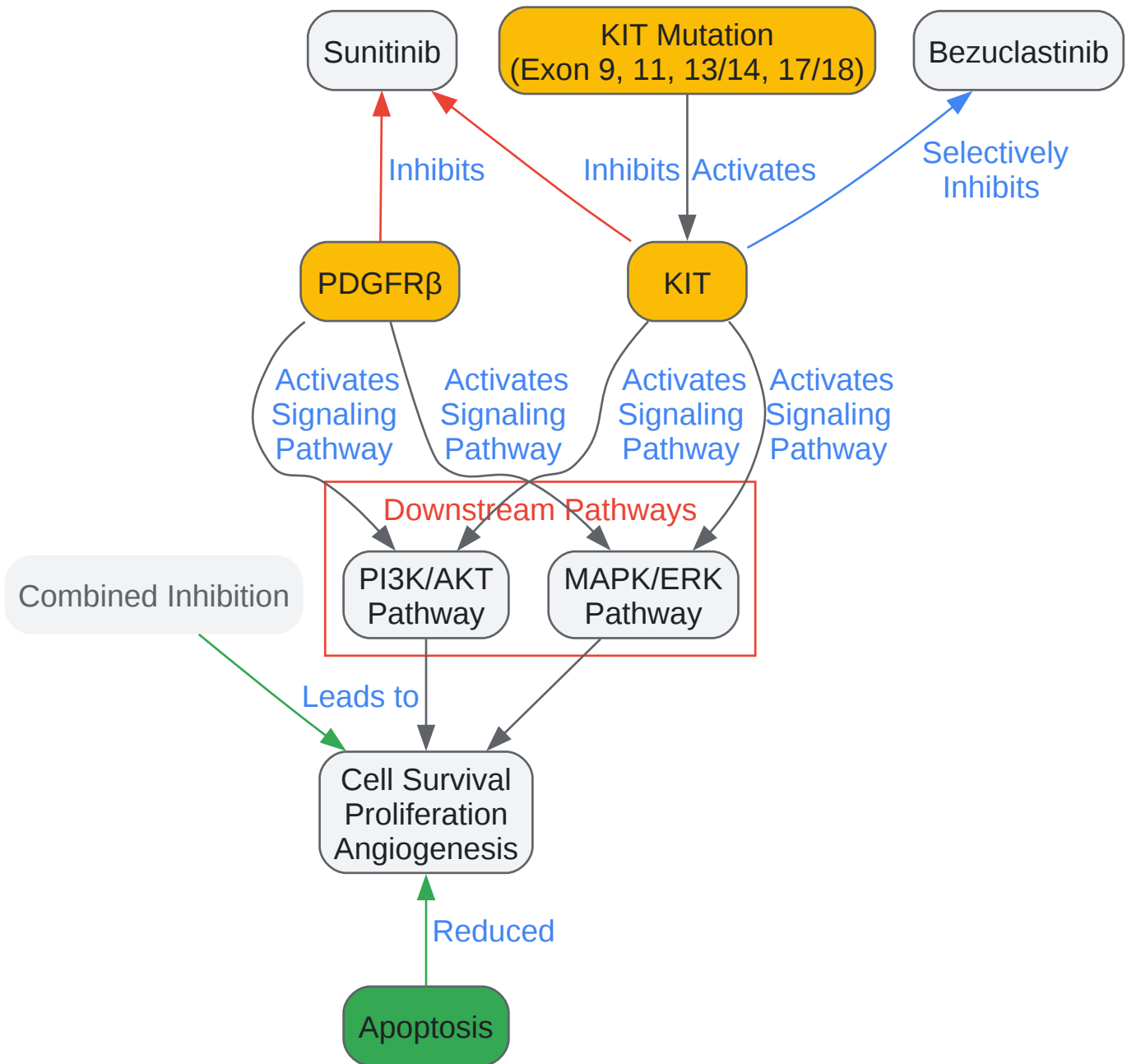
- **Randomization:** Eligible patients are randomized in a 1:1 ratio to either the combination or monotherapy arm [1] [3].
- **ctDNA Collection:** Circulating tumor DNA (ctDNA) is collected at baseline and upon disease progression for mutational analysis [4].
- **Crossover:** Patients in the sunitinib monotherapy arm who experience disease progression may be eligible to crossover to the investigational combination arm [4].

Molecular Mechanism and Experimental Rationale

The therapeutic rationale for this combination stems from targeting the primary and secondary resistance mechanisms that develop in GIST.

Mechanism of Action: Approximately 80% of GIST cases are driven by primary activating mutations in the KIT receptor tyrosine kinase, most commonly in exon 11 or exon 9 [4]. While first-line treatment with the TKI imatinib inhibits KIT, resistance often develops, with up to 60% of patients progressing within two years. This resistance is frequently driven by secondary mutations in KIT exons 13/14 or 17/18 [4] [5]. Sunitinib is a multi-targeted TKI with activity against KIT, but **bezuclastinib** is a highly selective KIT inhibitor designed to target a broad spectrum of these primary and secondary resistance mutations [4] [3]. Their combination provides complementary inhibition across the resistance mutation spectrum.

The diagram below illustrates the signaling pathway and the mechanism of the combination therapy.



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Application Notes for Researchers

- **Patient Selection:** This combination is most relevant for GIST patients with documented KIT mutations who have progressed on or are intolerant to first-line imatinib. Screening for secondary

resistance mutations in KIT exons 13/14 and 17/18 could help identify patients most likely to benefit [4] [5].

- **Safety Monitoring:** Proactive management of expected AEs is crucial. Key areas for monitoring include:
 - **Hepatic Function:** Regular monitoring of ALT/AST levels is recommended, as elevations, though manageable and reversible, were more frequent with the combination [1] [2].
 - **Myelosuppression:** Monitor complete blood counts for neutropenia and anemia [1] [2].
 - **Hypertension and Diarrhea:** Implement standard supportive care measures for these common TKI-associated AEs [1] [2].
- **Regulatory Context:** Cogent Biosciences has announced plans to submit a New Drug Application (NDA) to the FDA in the first half of 2026 [1] [2] [3]. An Expanded Access Program (EAP) is already available for eligible patients who require urgent access to this novel treatment [3].

Conclusion

The combination of **bezuclastinib** and sunitinib represents a significant advance in the second-line treatment of GIST, demonstrating a statistically significant and clinically meaningful improvement in PFS and ORR compared to sunitinib alone, with a manageable safety profile. This combination is poised to become the new standard of care for imatinib-resistant or intolerant GIST upon regulatory approval.

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